N-Ethylharmine
Description
These compounds share functional similarities, such as alkylamine backbones, and are critical in pharmaceutical, industrial, and biochemical contexts. The absence of direct data on N-Ethylharmine necessitates a comparative approach using available evidence on analogous compounds .
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
9-ethyl-7-methoxy-1-methylpyrido[3,4-b]indole |
InChI |
InChI=1S/C15H16N2O/c1-4-17-14-9-11(18-3)5-6-12(14)13-7-8-16-10(2)15(13)17/h5-9H,4H2,1-3H3 |
InChI Key |
IPKUPGYEVPMEEL-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=CC(=C2)OC)C3=C1C(=NC=C3)C |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)C3=C1C(=NC=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of selected amines:
Key Observations :
- Molecular Weight Trends : Increasing alkyl substitution (methyl → ethyl) elevates molecular weight and boiling points due to enhanced van der Waals interactions .
- Functional Group Impact: The introduction of a nitroso group (N-Nitrosomethyl乙胺) significantly alters reactivity and toxicity, as nitrosoamines are potent carcinogens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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